2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The benzodioxol group consists of a benzene ring fused to a 1,3-dioxolane ring. The thieno[3,2-d]pyrimidin core is a bicyclic structure containing a thiophene ring fused to a pyrimidine ring .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. For instance, the sulfanyl group might be susceptible to oxidation, and the chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Scientific Research Applications
Antibacterial Applications
Research on compounds related to thieno[3,2-d]pyrimidin-2-yl]sulfanyl derivatives has shown effectiveness in antibacterial activities. For instance, the combination of sulfamoxole and trimethoprim, studied for its antibacterial activity, demonstrated efficacy against bacterial infections in various parts of the body, such as the intestinal tract, particularly in salmonellosis and shigellosis, and infections of the female genital organs and the skin. These findings suggest a broad spectrum of activity that could be relevant to the application of related compounds in combating bacterial infections (Etzel et al., 1976).
Anticancer Properties
The benzyl styryl sulfone analog ON 01910.Na, with a structural framework that might share some characteristics with the compound of interest, has been studied for its anticancer properties. It inhibits mitotic progression and induces apoptosis in cancer cells, showing activity against a broad spectrum of human xenografts in mice. This suggests the potential utility of related compounds in cancer therapy, especially considering their ability to affect cell cycle progression and induce cell death in cancerous cells (Ohnuma et al., 2006).
Pharmacokinetics and Drug Metabolism
Studies on compounds like sulfamoxole and trimethoprim have provided insights into their pharmacokinetics in both animals and humans. These studies, which explore how drugs are absorbed, distributed, metabolized, and excreted, are critical for understanding the potential therapeutic applications of new compounds. For instance, the pharmacokinetics of a 5:1 combination of sulfamoxole and trimethoprim showed no significant alterations in the kinetics of the single substances when administered together, suggesting a stable pharmacokinetic profile that could inform the development of related compounds (Kuhne et al., 1976).
Environmental and Health Safety
Research into environmental phenols and parabens, though not directly related to the compound , underscores the importance of assessing the safety and environmental impact of chemical compounds. Studies on the human exposure to these chemicals and their potential effects on health highlight the necessity of understanding the environmental and health safety profiles of new compounds, especially those intended for widespread use in consumer products or pharmaceuticals (Mortensen et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S2/c24-16-4-1-14(2-5-16)10-25-20(28)12-33-23-26-17-7-8-32-21(17)22(29)27(23)11-15-3-6-18-19(9-15)31-13-30-18/h1-9H,10-13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYOWFFJFWXQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CS4)N=C3SCC(=O)NCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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